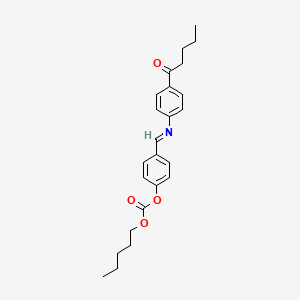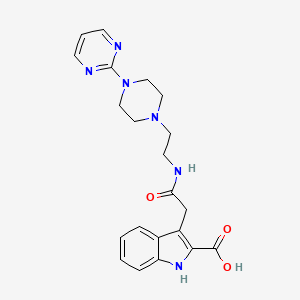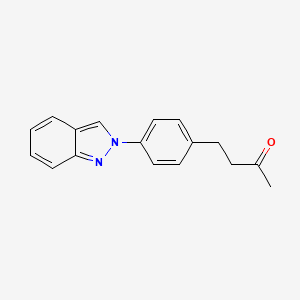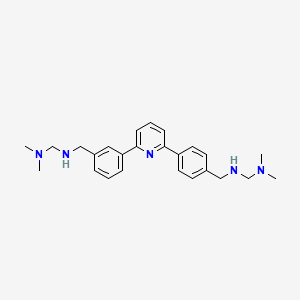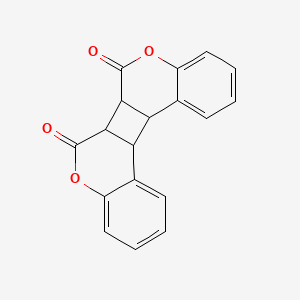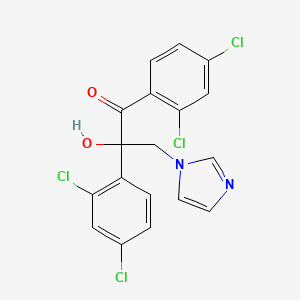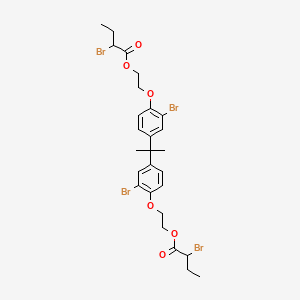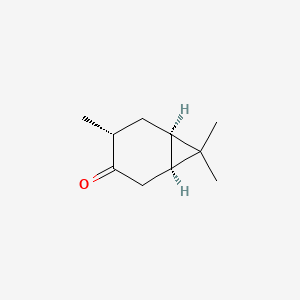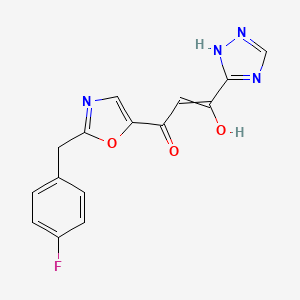
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is a complex organic compound that features a phenylhydrazone moiety linked to a cyanoethyl group and a trimethylanilinium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate typically involves a multi-step process:
Formation of Phenylhydrazone: The initial step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the phenylhydrazone intermediate. This reaction is usually carried out in an acidic medium to facilitate the condensation reaction.
Introduction of Cyanoethyl Group: The phenylhydrazone intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Quaternization: The final step involves the quaternization of the aniline nitrogen with methyl iodide to form the N,N,N-trimethylanilinium cation. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium chloride
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium bromide
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium nitrate
Uniqueness
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is unique due to its specific anionic counterpart (methyl sulphate) and its potential for diverse chemical reactivity. The presence of the cyanoethyl group and the phenylhydrazone moiety further enhances its versatility in chemical synthesis and biological applications.
属性
CAS 编号 |
81173-67-3 |
|---|---|
分子式 |
C20H26N4O4S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
[4-[(E)-[2-cyanoethyl(phenyl)hydrazinylidene]methyl]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H23N4.CH4O4S/c1-23(2,3)19-12-10-17(11-13-19)16-21-22(15-7-14-20)18-8-5-4-6-9-18;1-5-6(2,3)4/h4-6,8-13,16H,7,15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1/b21-16+; |
InChI 键 |
SZMQCJUVVVQJLO-JEBHESKQSA-M |
手性 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)/C=N/N(CCC#N)C2=CC=CC=C2.COS(=O)(=O)[O-] |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=NN(CCC#N)C2=CC=CC=C2.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


